Tert-butyl (2S,4S)-2-(bromomethyl)-4-[tert-butyl(diphenyl)silyl]oxypyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl (2S,4S)-2-(bromomethyl)-4-[tert-butyl(diphenyl)silyl]oxypyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with a bromomethyl group and a tert-butyl(diphenyl)silyl ether
Scientific Research Applications
Tert-butyl (2S,4S)-2-(bromomethyl)-4-[tert-butyl(diphenyl)silyl]oxypyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a protecting group for alcohols.
Biology: The compound can be utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S,4S)-2-(bromomethyl)-4-[tert-butyl(diphenyl)silyl]oxypyrrolidine-1-carboxylate typically involves multiple steps. One common approach starts with the preparation of the pyrrolidine ring, followed by the introduction of the bromomethyl group and the tert-butyl(diphenyl)silyl ether. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2S,4S)-2-(bromomethyl)-4-[tert-butyl(diphenyl)silyl]oxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: The tert-butyl(diphenyl)silyl ether can be hydrolyzed to yield the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with potassium permanganate could produce a carboxylic acid.
Mechanism of Action
The mechanism of action of tert-butyl (2S,4S)-2-(bromomethyl)-4-[tert-butyl(diphenyl)silyl]oxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The tert-butyl(diphenyl)silyl ether serves as a protecting group, preventing unwanted reactions at the hydroxyl site. The overall effect of the compound is determined by its ability to modify the activity of enzymes or other proteins through covalent bonding.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (2S,4S)-2-(chloromethyl)-4-[tert-butyl(diphenyl)silyl]oxypyrrolidine-1-carboxylate
- Tert-butyl (2S,4S)-2-(iodomethyl)-4-[tert-butyl(diphenyl)silyl]oxypyrrolidine-1-carboxylate
- Tert-butyl (2S,4S)-2-(hydroxymethyl)-4-[tert-butyl(diphenyl)silyl]oxypyrrolidine-1-carboxylate
Uniqueness
The uniqueness of tert-butyl (2S,4S)-2-(bromomethyl)-4-[tert-butyl(diphenyl)silyl]oxypyrrolidine-1-carboxylate lies in its specific combination of functional groups, which confer distinct reactivity and stability. The bromomethyl group provides a versatile site for further chemical modifications, while the tert-butyl(diphenyl)silyl ether offers protection and enhances solubility.
Properties
IUPAC Name |
tert-butyl (2S,4S)-2-(bromomethyl)-4-[tert-butyl(diphenyl)silyl]oxypyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36BrNO3Si/c1-25(2,3)30-24(29)28-19-21(17-20(28)18-27)31-32(26(4,5)6,22-13-9-7-10-14-22)23-15-11-8-12-16-23/h7-16,20-21H,17-19H2,1-6H3/t20-,21-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSXBFMWGVTBSA-SFTDATJTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1CBr)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1CBr)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36BrNO3Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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